![molecular formula C16H18N2O2S2 B6530015 2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide CAS No. 946307-64-8](/img/structure/B6530015.png)
2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide
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Description
This compound is a chemical substance with the CAS No. 946307-64-8. It is a derivative of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane . The reaction is heated to 35 °C with efficient stirring and monitored by thin layer chromatography (TLC, 254 nm) . After the reaction is completed, the resulting mixture is cooled to room temperature, then poured into ice water and extracted with ethyl acetate .Physical And Chemical Properties Analysis
This compound is related to 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid, which is a powder at room temperature . The Inchi Code for this related compound is 1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) .Scientific Research Applications
- Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative damage. This compound may contribute to antioxidant defense mechanisms in biological systems .
- Thiazole derivatives have been investigated for their analgesic and anti-inflammatory properties. They may modulate pain pathways and reduce inflammation, making them potential candidates for pain management and inflammatory disorders .
- Thiazoles, including our compound of interest, have shown antimicrobial effects against bacteria and fungi. Researchers have explored their potential as antibacterial and antifungal agents .
- Thiazoles may play a role in neuroprotection by preserving neuronal function and preventing neurodegenerative diseases. Their impact on neurotransmitter systems and cellular signaling pathways warrants further investigation .
- Some thiazole derivatives exhibit antitumor and cytotoxic effects. These compounds could potentially interfere with cancer cell growth and proliferation, making them interesting candidates for cancer therapy .
- Thiazoles serve as a scaffold for designing novel drug molecules. Researchers explore modifications to the thiazole ring to create compounds with specific pharmacological activities. Our compound’s unique structure may inspire drug development in various therapeutic areas .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial Activity
Neuroprotective Potential
Antitumor and Cytotoxic Properties
Drug Development Scaffold
properties
IUPAC Name |
2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11(2)17-15(20)8-13-9-21-16(18-13)22-10-14(19)12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDYQKPOLXMAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide |
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